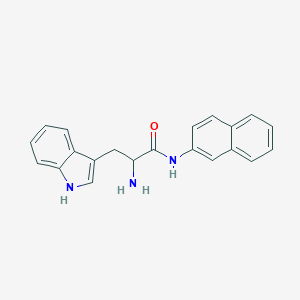

L-tryptophan beta-naphthylamide

Description

Contextual Significance of Amino Acid β-Naphthylamides as Research Probes

Amino acid β-naphthylamides are a class of synthetic substrates widely used in biochemistry and microbiology as probes for proteolytic enzymes. Their utility stems from their nature as chromogenic or fluorogenic compounds. nih.govcymitquimica.com The core structure consists of an amino acid linked to a β-naphthylamine moiety via an amide bond. When an appropriate enzyme cleaves this bond, it liberates free β-naphthylamine. The released β-naphthylamine can then be detected and quantified, often through a secondary reaction that produces a colored or fluorescent product, allowing researchers to measure the rate of the enzymatic reaction.

The specificity of these probes is determined by the N-terminal amino acid residue. nih.gov Different proteases and peptidases exhibit preferences for cleaving peptide bonds adjacent to specific amino acids. By synthesizing a variety of amino acid β-naphthylamides, researchers can create specific assays for different enzymes. For instance, an enzyme that preferentially cleaves after a proline residue will efficiently hydrolyze proline-β-naphthylamide, while showing little to no activity towards other amino acid β-naphthylamides. researchgate.net This principle has been applied to study a wide range of enzymes, including aminopeptidases from various sources such as bacteria and mammalian tissues. nih.govresearchgate.netnih.govportlandpress.com

A significant application of these probes is in the field of microbiology for the identification and classification of bacteria. By testing a bacterial culture against a panel of different amino acid β-naphthylamides, a unique "aminopeptidase profile" can be generated. asm.org This profile of enzymatic activity serves as a reproducible biochemical fingerprint that can help in the taxonomic identification of bacterial strains. asm.orgnih.gov

Table 2: Examples of Amino Acid β-Naphthylamides and Their Target Enzymes

| Substrate | Target Enzyme Class (Examples) |

|---|---|

| L-Alanine β-Naphthylamide | Aminopeptidases |

| L-Arginine β-Naphthylamide | Trypsin-like proteases, Aminopeptidases |

| Glycine β-Naphthylamide | Aminopeptidases |

| L-Leucine β-Naphthylamide | Leucine (B10760876) Aminopeptidase (B13392206) (LAP), general Aminopeptidases |

| L-Proline β-Naphthylamide | Proline aminopeptidase, Prolyl-β-naphthylamidase |

| L-Pyroglutamic acid β-Naphthylamide | Pyrrolidonyl Peptidase |

This table provides examples of how different amino acid residues confer substrate specificity. researchgate.netasm.orgnih.govmedchemexpress.com

Evolution of L-Tryptophan β-Naphthylamide Applications in Enzymology

The application of L-tryptophan β-naphthylamide in enzymology is a direct result of the broader evolution in biochemical assays. Early studies of proteases often relied on large, natural protein substrates like casein or hemoglobin. While useful, these substrates were complex and lacked the specificity needed to dissect the precise mechanisms and preferences of individual enzymes. The development of small, synthetic substrates in the mid-20th century marked a significant advancement, allowing for more controlled and specific kinetic studies.

L-tryptophan β-naphthylamide emerged as one such synthetic substrate, designed specifically for proteases that recognize and cleave at the carboxyl side of large, hydrophobic amino acid residues, most notably chymotrypsin (B1334515). Chymotrypsin is a digestive serine protease with a well-documented preference for aromatic residues like tryptophan, tyrosine, and phenylalanine. The use of substrates like N-acetyl-L-tryptophanamide and, by extension, L-tryptophan β-naphthylamide, has been central to characterizing the kinetics and pH dependence of chymotrypsin catalysis. researchgate.net

Research has demonstrated the high specificity of these substrates. For example, studies comparing different Nα-benzyloxycarbonyl-amino acid β-naphthylamides showed that while some were readily hydrolyzed by enzymes like trypsin and papain, they were not hydrolyzed by α-chymotrypsin, highlighting the precise structural requirements for enzyme-substrate recognition. nih.gov Conversely, other synthetic substrates have been developed specifically for chymotrypsin, such as N-glutaryl-glycyl-glycyl-l-phenylalanine beta-naphthylamide, which is highly sensitive to chymotrypsin but resistant to trypsin. nih.gov

The use of L-tryptophan β-naphthylamide and similar molecules extends to comparative enzymology and evolutionary studies. By analyzing an enzyme's ability to hydrolyze a panel of substrates, including those with tryptophan, researchers can infer functional relationships and evolutionary divergence. For instance, the study of enzymes like the (βα)8-isomerase HisA/PriA family, which is involved in both histidine and tryptophan biosynthesis in some bacteria, relies on understanding substrate specificity to trace evolutionary pathways. d-nb.info Characterizing how mutations affect an enzyme's activity on specific substrates provides insight into how new enzyme functions and promiscuity evolve over time. d-nb.info

Table 3: Selected Research Findings Involving Amino Acid β-Naphthylamide Substrates

| Enzyme/System Studied | Substrate(s) | Key Finding |

|---|---|---|

| Trypsin and related enzymes | Nα-Benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide (Z-GPA-βNA) and Nα-Benzyloxycarbonyl-L-arginine β-naphthylamide (Z-Arg-βNA) | Z-GPA-βNA was found to be a useful substrate for studying the binding and catalytic specificities of various trypsin-like enzymes, showing a larger specificity constant (kcat/Km) for trypsin than Z-Arg-βNA. nih.gov |

| Pseudomonas aeruginosa arylamidase | Various Amino Acid-β-Naphthylamides | The enzyme hydrolyzed basic and neutral N-terminal amino acid residues. The lowest Km values were for substrates with large side chains, indicating high affinity. nih.gov |

| Porcine intestinal mucosa enzyme | Proline-β-naphthylamide, Glycine-β-naphthylamide, Leucine-β-naphthylamide, Alanine-β-naphthylamide | A novel proline-β-naphthylamidase was identified and purified. It was most efficient with proline-β-naphthylamide and was identified as a serine hydrolase. researchgate.net |

| Chymotrypsin | N-acetyl-L-tryptophanamide | The pH dependence of chymotrypsin's catalytic activity was investigated, revealing details about the enzyme's active conformations at alkaline pH. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGGFBMEWGARAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954902 | |

| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-63-4 | |

| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-indole-3-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for L Tryptophan β Naphthylamide

Chemical Synthesis of L-Tryptophan β-Naphthylamide

The synthesis of L-tryptophan β-naphthylamide involves the formation of an amide bond between the carboxyl group of L-tryptophan and the amino group of 2-naphthylamine (B18577). nih.gov This process falls under the broader category of N-acyl amino acid synthesis.

General Principles of N-Acyl Amino Acid Synthesis

The formation of N-acyl amino acids, such as L-tryptophan β-naphthylamide, is a fundamental transformation in organic chemistry. The primary challenge lies in activating the carboxylic acid group of the amino acid to facilitate its reaction with an amine. Several methods have been developed to achieve this, broadly categorized as chemical and enzymatic approaches. bbwpublisher.comresearchgate.net

Chemical synthesis is the most common route for both laboratory and industrial production of N-acyl amino acids. bbwpublisher.com Key chemical methods include:

Schotten-Baumann Reaction: This widely used industrial method involves the reaction of an acyl chloride with an amino acid in an alkaline aqueous solution. researchgate.netresearchgate.net

Activated Ester Method: The carboxylic acid is converted into a more reactive ester, which then readily reacts with the amine. bbwpublisher.com

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid for direct reaction with the amine. This is a common laboratory-scale method.

Enzymatic synthesis, utilizing enzymes like aminoacylases, offers a greener alternative with milder reaction conditions. bbwpublisher.comresearchgate.net However, this method can suffer from lower yields compared to chemical synthesis. bbwpublisher.com Chemo-enzymatic methods aim to combine the advantages of both approaches. bbwpublisher.com

Specific Reaction Pathways for β-Naphthylamide Conjugation

The synthesis of L-tryptophan β-naphthylamide specifically involves the formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine. nih.gov A common laboratory approach involves protecting the amino group of L-tryptophan, activating its carboxyl group, and then coupling it with 2-naphthylamine. The protecting group is subsequently removed to yield the final product.

A typical procedure would follow these steps:

Protection: The amino group of L-tryptophan is protected, for example, with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group.

Activation: The carboxyl group of the protected L-tryptophan is activated using a coupling reagent like a carbodiimide.

Coupling: The activated L-tryptophan is reacted with 2-naphthylamine to form the amide bond.

Deprotection: The protecting group on the amino group is removed under specific conditions (e.g., hydrogenolysis for Cbz or base treatment for Fmoc) to yield L-tryptophan β-naphthylamide.

L-Tryptophan β-Naphthylamide as a Building Block for Complex Molecule Synthesis

The unique structure of L-tryptophan β-naphthylamide, combining the biologically relevant tryptophan scaffold with the rigid, aromatic naphthyl group, makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Incorporation into Bioactive Molecule Scaffolds

L-tryptophan and its derivatives are crucial for protein synthesis and are precursors to numerous bioactive molecules. nih.govchim.itnih.gov L-tryptophan β-naphthylamide serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its structure is thought to enhance binding affinity in receptor studies, making it a significant compound in neuropharmacology. chemimpex.com

Derivatives of amino acids, including β-naphthylamides, are utilized in the development of various therapeutic agents. For instance, dipeptide derivatives containing β-naphthylamide have been synthesized for enzymatic studies.

Role in Heterocyclic Compound Formation (e.g., indolizine (B1195054) derivatives)

The indole (B1671886) ring of the tryptophan moiety within L-tryptophan β-naphthylamide is a key structural feature that can participate in various cyclization reactions to form fused heterocyclic systems. One such system is the indolizine ring, which is present in many natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com

The synthesis of indolizine derivatives often involves the cyclization of a substituted pyridine (B92270) with a suitable reaction partner. While direct use of L-tryptophan β-naphthylamide in indolizine synthesis is not extensively documented in the provided results, the tryptophan core itself is a precursor for the synthesis of β-carboline alkaloids, which are structurally related to indolizines. For example, derivatives of L-tryptophan can undergo reactions like the Pictet-Spengler reaction to form these complex heterocyclic systems.

Furthermore, the development of synthetic methods for indolizine derivatives is an active area of research, with various strategies being explored, such as 1,3-dipolar cycloaddition reactions and transition metal-catalyzed cyclizations. researchgate.netorganic-chemistry.org The functional groups present in L-tryptophan β-naphthylamide could potentially be exploited in such synthetic schemes to generate novel and complex indolizine-containing molecules.

L Tryptophan β Naphthylamide As an Enzymatic Substrate

Substrate Specificity of L-Tryptophan β-Naphthylamide for Proteolytic Enzymes

The utility of L-tryptophan β-naphthylamide as a substrate is defined by its specificity for certain classes of proteolytic enzymes. Its hydrolysis is a key indicator of specific peptidase activities within complex biological samples.

L-tryptophan β-naphthylamide serves as a substrate primarily for aminopeptidases (EC 3.4.11), a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The enzyme recognizes and binds to the N-terminal tryptophan residue, subsequently hydrolyzing the amide bond that links it to the β-naphthylamine group. The release of the β-naphthylamine moiety is the basis for detecting enzymatic activity. scbt.comtandfonline.com

Aminopeptidases are ubiquitous, found in organisms ranging from bacteria to mammals, and they play critical roles in protein maturation, degradation, and cellular regulation. scbt.com The specificity of these enzymes can vary significantly. For instance, some aminopeptidases, like leucine (B10760876) aminopeptidase (B13392206) (LAP), exhibit broad specificity, hydrolyzing substrates with various N-terminal residues, including leucine, methionine, and arginine. acs.org Others show a more defined preference. Research on wheat seedlings has shown that aminopeptidases in various tissues preferentially hydrolyze substrates with bulky, aromatic side chains, such as the β-naphthylamides of tryptophan, phenylalanine, and tyrosine. This indicates a structural accommodation in the enzyme's active site for large hydrophobic residues.

The rate at which an aminopeptidase hydrolyzes a substrate is highly dependent on the identity of the N-terminal amino acid. Comparative studies using a series of aminoacyl β-naphthylamides reveal the substrate preferences of specific enzymes. These profiles are crucial for enzyme characterization.

For example, studies on an alanine-specific aminopeptidase (aminopeptidase K) from the marine bacterium Aeromonas salmonicida demonstrated its highest activity towards L-Ala-β-naphthylamide. While it could hydrolyze other substrates, the relative activity towards L-Trp-β-naphthylamide was significantly lower, highlighting its specific nature. tandfonline.com In contrast, aminopeptidases in honey bees (Apis mellifera) show the highest activity with leucyl-β-naphthylamide but can also process other derivatives, indicating broad specificity.

The following table presents data on the relative substrate specificity of an aminopeptidase from Aeromonas salmonicida KUPD-1, showcasing its preference for different aminoacyl β-naphthylamide substrates.

Table 1: Relative Activity of Aminopeptidase K from Aeromonas salmonicida with Various Aminoacyl β-Naphthylamide Substrates

| Substrate | Relative Activity (%) |

|---|---|

| L-Ala-βNA | 100 |

| Gly-βNA | 10.8 |

| L-Phe-βNA | 4.9 |

| L-Glu-βNA | 4.6 |

| L-Val-βNA | 3.6 |

| L-Asp-βNA | 2.8 |

| L-Trp-βNA | 2.0 |

| L-Ile-βNA | 1.7 |

| L-Lys-βNA | 1.7 |

Data derived from a study on the purification and properties of an aminopeptidase from a protamine-degrading marine bacterium. tandfonline.com The enzyme was assayed with 1 mM amino acid derivatives, and activity is expressed relative to that of L-Ala-β-naphthylamide.

Enzymatic Reaction Kinetics and Mechanistic Studies

Kinetic studies are fundamental to understanding how an enzyme interacts with its substrate. For L-tryptophan β-naphthylamide, these studies involve determining key parameters that describe the efficiency and mechanism of its enzymatic hydrolysis.

The Michaelis constant (Kₘ) and the catalytic constant (kcat) are critical parameters in enzyme kinetics. Kₘ represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ), providing an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value generally indicates a higher affinity. The catalytic constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

These parameters are highly dependent on the specific enzyme and the reaction conditions. For instance, kinetic studies of human kidney alanine (B10760859) aminopeptidase with a series of aminoacyl-β-naphthylamides revealed that the lowest Kₘ value was obtained for L-methionyl-β-naphthylamide, while the highest kcat was for L-alanyl-β-naphthylamide. nih.gov For the aminopeptidase from Aeromonas salmonicida, the Kₘ and Vₘₐₓ for L-Ala-β-naphthylamide were determined to be 0.28 mM and 49.4 µmol/min/mg, respectively. tandfonline.com While specific kinetic data for L-tryptophan β-naphthylamide is often context-dependent, comparative data provides significant insight.

The table below details kinetic parameters for human kidney alanine aminopeptidase with various aminoacyl-β-naphthylamide substrates, illustrating the range of affinities and catalytic rates.

Table 2: Kinetic Parameters of Human Kidney Alanine Aminopeptidase for Aminoacyl-β-Naphthylamides

| Substrate | Kₘ (M) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Alanyl-β-naphthylamide | 4.1 x 10⁻⁵ | 8.43 x 10³ | 2.06 x 10⁸ |

| L-Methionyl-β-naphthylamide | 1.4 x 10⁻⁵ | 1.95 x 10³ | 1.39 x 10⁸ |

| L-Leucyl-β-naphthylamide | 2.2 x 10⁻⁵ | 1.05 x 10³ | 4.77 x 10⁷ |

| L-Arginyl-β-naphthylamide | 1.4 x 10⁻⁴ | 2.94 x 10² | 2.10 x 10⁶ |

| L-Phenylalanyl-β-naphthylamide | 5.0 x 10⁻⁵ | 7.35 x 10¹ | 1.47 x 10⁶ |

Data from a study on the physical and kinetic properties of human kidney alanine aminopeptidase. nih.gov

Enzyme efficiency is best described by the specificity constant, kcat/Kₘ. This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations and is considered a measure of an enzyme's catalytic perfection. It incorporates both binding affinity (Kₘ) and catalytic rate (kcat).

The turnover number (kcat) directly indicates the maximum rate of the enzymatic reaction under saturating substrate conditions. karger.com As shown in Table 2, human kidney alanine aminopeptidase has a very high turnover rate for L-alanyl-β-naphthylamide (8,430 per second), making it a highly efficient substrate for this particular enzyme. nih.gov The corresponding kcat/Kₘ value (2.06 x 10⁸ M⁻¹s⁻¹) is near the diffusion-controlled limit, indicating that the catalytic process is almost perfectly efficient. nih.gov By comparing these values across a range of substrates, including those with aromatic side chains like phenylalanine, researchers can build a detailed picture of the enzyme's catalytic mechanism and structural features that govern substrate preference.

Applications in Enzyme Profiling and Characterization

L-tryptophan β-naphthylamide and other related aminoacyl β-naphthylamides are invaluable tools for enzyme profiling and characterization. Their ability to produce a detectable signal upon cleavage makes them ideal for rapid and sensitive enzyme assays.

One major application is in the field of microbiology for the identification and characterization of bacteria. Different bacterial species and even strains can exhibit unique aminopeptidase activity profiles. By testing a bacterial isolate against a panel of different aminoacyl β-naphthylamides, a reproducible "fingerprint" of its exopeptidase activity can be generated. This enzymatic profile can serve as a chemotaxonomic marker to aid in bacterial identification. scbt.com

Furthermore, these substrates are essential in biochemical research for purifying and characterizing novel peptidases. During enzyme purification, fractions can be quickly assayed for activity using a substrate like L-tryptophan β-naphthylamide to track the enzyme of interest. tandfonline.com Once purified, a panel of substrates is used to determine the enzyme's substrate specificity, which is a key aspect of its functional characterization. scbt.com These compounds also serve as probes to study enzyme kinetics, protein folding, and the molecular basis of substrate recognition and catalysis. scbt.com

Mapping Protease Activity in Biological Systems

L-Tryptophan β-naphthylamide is instrumental in identifying and quantifying the activity of proteases, a broad class of enzymes that catalyze the breakdown of proteins. By using this substrate, researchers can map the presence and activity levels of specific proteases within complex biological samples.

One application is in the study of plant physiology. For instance, research on garlic (Allium sativum L.) bulbs has utilized L-tryptophan β-naphthylamide to assess protease activity before and after germination. sinica.edu.twsinica.edu.tw In these studies, the hydrolysis of the substrate, indicated by the release of β-naphthylamine, is measured to determine the rate of enzymatic action. sinica.edu.twsinica.edu.tw This allows for a comparison of protease activity at different developmental stages.

In one such study, L-tryptophan β-naphthylamide was one of several aminoacyl-β-naphthylamide derivatives used to profile protease activities at various pH levels. sinica.edu.twsinica.edu.tw Before germination, the highest rates of hydrolysis of L-tryptophan β-naphthylamide were observed at pH 7.0 and 8.9. sinica.edu.tw After germination, L-tryptophan β-naphthylamide was among the five leading substrates hydrolyzed at pH 7.0 and 8.9. sinica.edu.tw This demonstrates how the substrate can be used to track changes in enzyme activity during biological processes.

Table 1: Hydrolysis of Aminoacyl-β-Naphthylamide Substrates in Garlic Bulbs

| Substrate | Relative Hydrolysis Rate (Before Germination, pH 7.0) | Relative Hydrolysis Rate (Before Germination, pH 8.9) | Relative Hydrolysis Rate (After Germination, pH 7.0) | Relative Hydrolysis Rate (After Germination, pH 8.9) |

| L-Tryptophan β-naphthylamide | High | High | High | High |

| Lys-Nap | High | High | Moderate | Moderate |

| Arg-Nap | High | Moderate | High | High |

| Ala-Nap | Moderate | High | Low | Low |

| Tyr-Nap | Low | Low | High | High |

| Phe-Nap | Low | Low | High | High |

| Pro-Nap | Low | Low | High | High |

| This table is a representation of findings and not a direct quotation of numerical data. |

Characterization of Enzyme Isoforms and Variants

Different forms of the same enzyme, known as isoforms or isozymes, may exhibit distinct substrate specificities and catalytic efficiencies. L-Tryptophan β-naphthylamide can be employed to differentiate between these variants. While direct studies on the use of L-tryptophan β-naphthylamide for characterizing tryptophan hydroxylase isoforms were not found, the principle of using specific substrates to differentiate enzyme isoforms is well-established. For example, studies on tryptophan hydroxylase isoforms have used tryptophan itself as a substrate to reveal differences in their kinetic properties. nih.gov

The concept extends to other enzymes where subtle differences in the active site can lead to significant variations in how they interact with substrates like L-tryptophan β-naphthylamide. This allows researchers to distinguish between closely related enzymes that may have different physiological roles. The rate of hydrolysis of L-tryptophan β-naphthylamide can serve as a signature for a particular enzyme isoform.

Differentiation of Microbial Aminopeptidase Profiles

In microbiology, the enzymatic capabilities of different microorganisms are a key aspect of their identification and classification. L-Tryptophan β-naphthylamide is utilized in various microbial identification systems to create a profile of aminopeptidase activity. asm.org This "enzymatic fingerprint" can help in the presumptive identification of bacterial species. basicmedicalkey.commlsascp.com

Commercial identification systems, such as the RapID CB Plus and RapID ANA II systems, incorporate L-tryptophan β-naphthylamide as one of several chromogenic substrates. nih.govmicrobiologyresearch.org The presence or absence of a color change after incubation with a bacterial suspension indicates whether the microorganism possesses the specific aminopeptidase capable of hydrolyzing the substrate.

For example, in the evaluation of the RapID CB Plus system for identifying Corynebacterium species, the hydrolysis of L-tryptophan β-naphthylamide (TRY) was one of the enzymatic tests used. nih.gov The results of this and other aminopeptidase tests helped to differentiate between species like C. amycolatum and C. striatum. nih.gov Similarly, in the characterization of a new bacterial species, Criibacterium bergeronii, the RapID ANA II system was used, which includes a test for the hydrolysis of arginine-β-naphthylamide and indole (B1671886) production from tryptophan. microbiologyresearch.org

Table 2: Use of L-Tryptophan β-Naphthylamide in Microbial Identification Systems

| Identification System | Target Microorganisms | Principle |

| RapID CB Plus | Corynebacterium spp. and other gram-positive rods | Detects proline-β-naphthylamide (PRO), tryptophan-β-naphthylamide (TRY), and other aminopeptidase activities to create a species-specific profile. nih.gov |

| RapID ANA II | Anaerobic bacteria | Includes tests for various aminopeptidases, such as arginine-β-naphthylamide, to aid in identification. microbiologyresearch.org |

| General Aminopeptidase Tests | Gram-negative vs. Gram-positive bacteria | L-alanine aminopeptidase test helps differentiate based on cell wall structure. sigmaaldrich.com |

The specificity of these enzymatic reactions provides a rapid and reliable method for microbial differentiation, complementing traditional methods like Gram staining and colony morphology. sigmaaldrich.com

Fluorometric and Spectrophotometric Assay Development Utilizing L Tryptophan β Naphthylamide

Principles of Fluorometric Detection for Enzymatic Activity

Fluorometric assays employing L-tryptophan β-naphthylamide are based on a common principle: the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to yield a highly fluorescent product. chemimpex.comnih.gov In its uncleaved state, the fluorescence of the naphthylamine moiety is quenched by the attached L-tryptophan. Upon hydrolysis of the amide bond by a target enzyme, such as a tryptophanyl aminopeptidase (B13392206), the highly fluorescent molecule, β-naphthylamine, is released. nih.govmicrobiologyinfo.com The intensity of the emitted fluorescence is directly proportional to the amount of β-naphthylamine liberated, and thus, to the rate of the enzymatic reaction. nih.gov This method offers high sensitivity, allowing for the detection of very low enzyme concentrations. nih.gov

The quantification of enzymatic activity relies on the direct relationship between the rate of β-naphthylamine release and the enzyme concentration. To establish this, a standard curve is typically generated using known concentrations of free β-naphthylamine. microbiologynotes.com The fluorescence intensity of the unknown samples is then measured and compared against this curve to determine the precise amount of product formed. The rate of the reaction is calculated from the linear portion of the fluorescence signal over time. nih.gov This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov Linearity between the enzyme concentration and the fluorescence produced can be maintained over a wide range, enabling accurate quantification. nih.gov

To achieve maximum sensitivity and minimize background interference, the excitation and emission wavelengths for the fluorophore must be carefully optimized. researchgate.net For β-naphthylamine, the liberated fluorophore, the optimal excitation wavelength is generally in the range of 320-340 nm, with the corresponding emission peak observed between 410-425 nm. nih.govbachem.com It is crucial to select wavelengths that maximize the signal from the liberated β-naphthylamine while minimizing the "bleed-through" from the excitation light and any intrinsic fluorescence from other components in the assay mixture. researchgate.net The choice of appropriate cutoff filters can further enhance sensitivity by blocking scattered excitation light from reaching the detector. plos.org

The table below summarizes typical spectral properties for β-naphthylamine detection.

| Parameter | Wavelength Range (nm) | Reference |

| Excitation | 320 - 340 | bachem.com |

| Emission | 410 - 425 | nih.govbachem.com |

| Table 1: Spectral Properties for β-Naphthylamine Detection. |

Chromogenic Assay Formats and Signal Generation

In addition to fluorometric methods, L-tryptophan β-naphthylamide can be utilized in chromogenic, or colorimetric, assays. bachem.com These assays are based on the generation of a colored product that can be quantified using a spectrophotometer. The fundamental mechanism remains the enzymatic cleavage of the substrate to release β-naphthylamine. microbiologyinfo.combmglabtech.com However, instead of detecting fluorescence, the liberated β-naphthylamine is chemically reacted with a chromogenic agent to produce a visible color change. microbiologyinfo.comflabslis.com The intensity of the resulting color is proportional to the amount of β-naphthylamine released and, consequently, to the enzymatic activity. bmglabtech.com

A common strategy in colorimetric assays involving β-naphthylamide substrates is the coupling of the released β-naphthylamine with an azo dye. bachem.com A classic example of this principle is the PYR (L-pyrrolidonyl-β-naphthylamide) test, where the liberated β-naphthylamine reacts with a cinnamaldehyde-based reagent to form a brightly colored red product, which is technically a Schiff base that forms an azo-like dye. microbiologyinfo.comflabslis.com This same principle can be applied to assays using L-tryptophan β-naphthylamide. After the enzymatic reaction, a diazonium salt is added to the mixture. This salt couples with the aromatic amine group of the released β-naphthylamine to form a stable and intensely colored azo dye. The absorbance of this dye can be measured at a specific wavelength, typically in the visible range (e.g., 525-540 nm), to quantify the enzyme's activity. microbiologynotes.complos.org

Real-Time Monitoring and High-Throughput Screening Methodologies

The fluorometric and chromogenic assays utilizing L-tryptophan β-naphthylamide are highly adaptable for real-time monitoring and high-throughput screening (HTS). flabslis.comnih.gov Real-time monitoring of enzyme kinetics is possible because the generation of the fluorescent or colored product can be measured continuously using a plate reader. researchgate.net This provides detailed information about the reaction progress and allows for the accurate determination of initial reaction velocities. acs.org

For HTS, these assays are typically miniaturized into a microplate format (e.g., 96- or 384-well plates). nih.govmdpi.com This format allows for the simultaneous testing of thousands of compounds, making it an efficient method for screening large libraries of potential enzyme inhibitors or activators. nih.govresearchgate.net The "add-mix-read" nature of these assays, where reagents are simply added to the wells and the signal is measured after a specific incubation time, makes them particularly suitable for automation. nih.gov The robustness and sensitivity of these fluorescence-based and colorimetric assays have made them invaluable tools in drug discovery and enzyme research. flabslis.comnih.gov

The table below outlines the general steps for adapting an L-tryptophan β-naphthylamide assay for HTS.

| Step | Description | Purpose |

| 1. Miniaturization | The assay is scaled down to a microplate format (e.g., 96, 384, or 1536-well). | Reduces reagent consumption and allows for simultaneous screening of many compounds. |

| 2. Reagent Dispensing | Automated liquid handlers dispense the enzyme, substrate (L-tryptophan β-naphthylamide), and test compounds into the wells. | Ensures precision, accuracy, and high speed. |

| 3. Incubation | The microplate is incubated for a predetermined time at a controlled temperature to allow the enzymatic reaction to proceed. | Allows for the generation of a measurable signal. |

| 4. Signal Detection | A microplate reader measures the fluorescence or absorbance in each well. | Quantifies the enzymatic activity in the presence of each test compound. |

| 5. Data Analysis | The data is analyzed to identify "hits" – compounds that significantly alter enzyme activity compared to controls. | Identifies potential enzyme inhibitors or activators from the library. |

| Table 2: General Workflow for High-Throughput Screening. |

Role of L Tryptophan β Naphthylamide in Studying Protein Dynamics and Interactions

Investigation of Enzyme-Substrate Recognition and Binding Affinity

L-Tryptophan β-naphthylamide is instrumental in elucidating the intricacies of enzyme-substrate recognition and binding affinity. Its structural similarity to natural substrates allows it to act as a probe in enzyme kinetic studies. chemimpex.com The compound's amide bond can be cleaved by certain proteases, and this cleavage can be monitored to determine enzyme activity. The β-naphthylamine moiety released upon cleavage can be detected, often through chromogenic or fluorogenic methods, providing a quantifiable measure of enzymatic reaction rates. bachem.com This allows researchers to study how specific enzymes recognize and bind to their substrates, providing insights into the molecular basis of substrate specificity. scbt.com

The binding of L-tryptophan β-naphthylamide to an enzyme's active site can induce conformational changes in the protein, which in turn can affect its catalytic activity. By studying these interactions, scientists can gain a deeper understanding of the dynamic processes that govern enzyme function. scbt.com

Table 1: Applications of L-Tryptophan β-Naphthylamide in Enzyme Studies

| Application | Description | Research Focus |

|---|---|---|

| Enzyme Kinetics | Serves as a substrate to measure the rate of enzymatic reactions. | Determining kinetic parameters like Km and Vmax. |

| Substrate Specificity | Used to test the substrate preferences of various proteases. | Identifying the structural determinants of enzyme-substrate recognition. |

This table summarizes the key applications of L-tryptophan β-naphthylamide in the study of enzyme-substrate interactions.

Utility as a Probe for Protein Folding and Conformational Changes

The intrinsic properties of L-tryptophan β-naphthylamide make it a valuable probe for investigating the complex processes of protein folding and the subtle conformational shifts that proteins undergo. chemimpex.com

Mimicking Natural Substrates for Structural Insights

By mimicking natural substrates, L-tryptophan β-naphthylamide enables researchers to gain structural insights into protein-ligand interactions. chemimpex.com The tryptophan component of the molecule is itself an intrinsic fluorescent probe, and its fluorescence is highly sensitive to the local microenvironment. wikipedia.orgnih.gov When L-tryptophan β-naphthylamide binds to a protein, changes in the fluorescence of the tryptophan residue can provide information about the nature of the binding pocket. nih.gov Furthermore, the larger and more hydrophobic naphthyl group can interact with specific residues within the protein's active site, providing a more detailed picture of the binding interface. aralezbio.com These interactions can be crucial for understanding the structural basis of protein function and for the rational design of drugs that target specific proteins. nih.gov

Application in Receptor Binding Studies as a Structural Analogue

The structural similarity of L-tryptophan β-naphthylamide to endogenous ligands allows it to be used as a structural analogue in receptor binding studies. chemimpex.com Its unique structure can lead to improved binding affinity in certain receptor studies. chemimpex.com For instance, tryptophan and its analogues have been investigated for their interaction with various receptors, including those involved in neurotransmission. nih.gov

By competing with the natural ligand for binding to the receptor, L-tryptophan β-naphthylamide can be used to characterize the binding properties of the receptor and to identify other molecules that interact with it. nih.gov The binding of this analogue can be quantified, providing valuable data on receptor affinity and specificity. This information is critical for the development of new therapeutic agents that target specific receptors. aralezbio.com

Table 2: Research Findings on Tryptophan Analogues in Binding Studies

| Tryptophan Analogue | Receptor/Protein Studied | Key Finding | Reference |

|---|---|---|---|

| D,L-beta-(1-naphthyl)alanine | L-tryptophan receptor protein | Bound to the receptor but did not stimulate subsequent protein synthesis. | nih.gov |

| Bta⁴ analog of CJ-15208 | Opioid receptors | Showed antinociceptive activity. | nih.gov |

This table presents selected research findings on the use of tryptophan analogues in studying receptor and protein binding.

Future Directions and Emerging Research Avenues

Development of Novel L-Tryptophan β-Naphthylamide Derivatives with Enhanced Specificity

The development of novel derivatives of L-tryptophan β-naphthylamide is a key area of future research, with a primary goal of enhancing substrate specificity for particular enzymes. While L-tryptophan β-naphthylamide is a valuable tool, its broad reactivity with various proteases can sometimes limit its application in complex biological samples where multiple enzymatic activities are present.

Research in this area focuses on modifying the core structure of L-tryptophan β-naphthylamide to create analogs that are preferentially recognized and cleaved by a single target enzyme or a specific class of enzymes. This can be achieved through several strategies, including:

Alterations to the Tryptophan Moiety: Modifying the indole (B1671886) ring of the tryptophan residue can influence the substrate's interaction with the enzyme's active site. For instance, the synthesis of β-branched tryptophan analogs using engineered tryptophan synthase subunits has shown promise in creating non-canonical amino acids with unique properties. nih.govchemrxiv.org This approach could be adapted to produce L-tryptophan β-naphthylamide derivatives with altered steric and electronic properties, thereby fine-tuning their specificity.

Introduction of Protecting Groups: The strategic placement of protecting groups that are removed by specific cellular conditions or secondary enzymes can add another layer of specificity to the assay.

A comparative study on the effects of L-tryptophan and an analog, D,L-beta-(1-naphthyl)alanine, revealed differences in their ability to stimulate protein synthesis, highlighting how structural changes can significantly alter biological activity. nih.gov While not a direct derivative of L-tryptophan β-naphthylamide, this research underscores the principle that subtle molecular modifications can lead to profound changes in biological interactions. nih.gov The insights gained from such studies can inform the rational design of more specific substrates.

The table below summarizes potential modification strategies and their expected impact on specificity.

| Modification Strategy | Target Moiety | Expected Outcome | Relevant Research Context |

| Introduction of β-methyl group | Tryptophan | Altered steric hindrance, potentially favoring enzymes with larger active sites. | Engineering of tryptophan synthase for β-methyltryptophan synthesis. nih.gov |

| Halogenation of the indole ring | Tryptophan | Modified electronic properties, potentially enhancing binding to specific halogenases or other enzymes. | Biosynthesis of halogenated tryptophan derivatives. frontiersin.org |

| Varied substitutions on the naphthyl ring | Naphthylamide | Changed hydrophobicity and charge, influencing interactions with enzyme subsites. | Studies on dipeptidyl 2-naphthylamide substrates with varied N-terminal residues. researchgate.net |

| Attachment of different amino acids | N-terminus | Creation of dipeptidyl or tripeptidyl naphthylamides for assaying specific peptidases. | Use of Arg-Arg-2-naphthylamide for dipeptidyl peptidase III (DPP III) activity. researchgate.net |

The overarching goal is to generate a toolkit of L-tryptophan β-naphthylamide derivatives, each tailored for the highly selective detection of a specific enzyme, thereby enabling more accurate and detailed studies of enzymatic activity in complex biological systems.

Advanced Applications in Proteomics and Enzyme Discovery

L-tryptophan β-naphthylamide and its future derivatives are well-suited for advanced applications in proteomics and enzyme discovery, particularly in the context of high-throughput screening (HTS). scbt.com HTS allows for the rapid testing of thousands of compounds, making it an invaluable tool for identifying new enzymes, characterizing their substrate specificities, and discovering novel enzyme inhibitors.

The principle behind using L-tryptophan β-naphthylamide in HTS is straightforward: the enzymatic cleavage of the substrate releases β-naphthylamine, which can be detected colorimetrically or fluorometrically. This provides a simple and robust signal that can be easily automated and scaled for screening large libraries of chemical compounds or biological samples.

Future applications in this domain include:

Functional Metagenomics: Screening metagenomic libraries to discover novel enzymes from uncultured microorganisms. By using L-tryptophan β-naphthylamide as a substrate, researchers can identify clones that express proteases or other amidases with potentially unique properties.

Directed Evolution of Enzymes: HTS is a cornerstone of directed evolution, a powerful technique for engineering enzymes with desired properties such as enhanced stability, altered substrate specificity, or increased catalytic efficiency. nih.gov L-tryptophan β-naphthylamide-based assays can be used to rapidly screen vast libraries of enzyme variants for improved activity.

Profiling Enzyme Activity in Disease: HTS assays can be used to profile the activity of specific proteases in tissue samples or body fluids from patients with various diseases, such as cancer or neurodegenerative disorders. This can lead to the identification of new biomarkers for diagnosis and prognosis.

Drug Discovery: Screening large chemical libraries for inhibitors of a target enzyme is a common starting point for drug discovery. A highly specific L-tryptophan β-naphthylamide derivative can be used to develop a reliable HTS assay for identifying potential drug candidates that modulate the activity of a disease-relevant enzyme.

The development of biosensor-based HTS platforms, for instance using riboswitches and fluorescent proteins that respond to L-tryptophan levels, demonstrates the potential for sophisticated screening systems. mdpi.comnih.gov While not directly using L-tryptophan β-naphthylamide, these approaches highlight the trend towards more complex and sensitive screening methodologies where specialized substrates will be essential.

The table below outlines some advanced applications and the role of L-tryptophan β-naphthylamide.

| Application Area | Role of L-Tryptophan β-Naphthylamide | Potential Impact |

| Enzyme Discovery | Substrate in HTS of metagenomic or cDNA libraries. | Identification of novel enzymes with unique catalytic properties. |

| Directed Evolution | Reporter substrate for screening mutant enzyme libraries. | Creation of bespoke biocatalysts for industrial and therapeutic applications. nih.gov |

| Biomarker Research | Tool for quantifying enzyme activity in clinical samples. | Discovery of new diagnostic and prognostic markers for diseases. |

| Drug Development | Substrate in HTS assays for identifying enzyme inhibitors. | Acceleration of the early stages of drug discovery. |

As HTS technologies continue to evolve, becoming more miniaturized and faster, the demand for well-characterized and highly specific substrates like the next generation of L-tryptophan β-naphthylamide derivatives will undoubtedly increase.

Integration with High-Resolution Analytical Techniques

To gain deeper insights into enzyme function and cellular processes, the data from L-tryptophan β-naphthylamide-based assays can be integrated with high-resolution analytical techniques. This combination allows researchers to move beyond simple measurements of bulk enzyme activity and explore the intricacies of enzyme kinetics, localization, and interactions within the cell.

Key analytical techniques that can be integrated with L-tryptophan β-naphthylamide assays include:

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and quantifying molecules with high sensitivity and specificity. nih.gov After an enzymatic reaction with L-tryptophan β-naphthylamide, MS can be used to:

Confirm Product Formation: Unequivocally identify the cleavage products (e.g., β-naphthylamine and L-tryptophan).

Characterize Substrate and Product Fragmentation: Detailed fragmentation studies of tryptophan-derived metabolites can aid in their structural elucidation and sensitive detection. rsc.org

Quantify Multiple Analytes Simultaneously: LC-MS/MS methods can be developed to measure not only the product of the L-tryptophan β-naphthylamide reaction but also other relevant metabolites in the biological system, providing a more comprehensive picture of the metabolic state. nih.gov

Identify Impurities: LC-MS can be used to detect and identify impurities in L-tryptophan-containing samples, which is crucial for quality control. nih.govresearchgate.net

Advanced Fluorescence Imaging: The release of the fluorescent β-naphthylamine moiety upon substrate cleavage can be visualized using advanced microscopy techniques. This enables the study of enzyme activity with high spatial and temporal resolution within single cells or tissues.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can provide information about the local microenvironment of the fluorescent product, such as pH or ion concentration, by measuring changes in its fluorescence lifetime. This can offer insights into the conditions under which an enzyme is active.

Förster Resonance Energy Transfer (FRET): Novel derivatives of L-tryptophan β-naphthylamide could be designed as FRET-based sensors. In such a sensor, the uncleaved substrate would exhibit FRET between two different fluorophores. Upon cleavage by the target enzyme, the FRET signal would be disrupted, providing a ratiometric readout of enzyme activity that is less susceptible to artifacts than simple intensity measurements.

The table below details the integration of L-tryptophan β-naphthylamide with these advanced techniques.

| Analytical Technique | Application with L-Tryptophan β-Naphthylamide | Information Gained |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of β-naphthylamine and other metabolites from the assay mixture. | Absolute quantification of enzyme activity; simultaneous analysis of related metabolic pathways. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Mapping the fluorescence lifetime of released β-naphthylamine in cells. | Information on the intracellular microenvironment where the enzyme is active. |

| Förster Resonance Energy Transfer (FRET) Microscopy | Using FRET-based derivatives as ratiometric biosensors. | Real-time, quantitative imaging of enzyme activity dynamics in living cells. |

| High-Resolution Mass Spectrometry Imaging | Spatially resolved detection of the substrate and its cleavage products in tissue sections. | Mapping the precise location of enzymatic activity within tissues. |

By combining the simplicity and scalability of L-tryptophan β-naphthylamide-based assays with the detailed information provided by high-resolution analytical methods, researchers can achieve a more holistic understanding of enzyme function in health and disease.

Q & A

Q. What analytical methods are recommended for quantifying L-tryptophan beta-naphthylamide in experimental samples?

High-performance liquid chromatography (HPLC) is widely used, with mobile phases combining aqueous buffers and organic solvents (e.g., acetonitrile). Key parameters include a C18 column, UV detection at 280 nm (optimized for naphthylamide absorption), and a flow rate of 1.0 mL/min. Quality control measures such as triplicate injections, calibration curves, and blank controls ensure reproducibility .

Q. What protocols are used to assess the enzymatic activity of this compound as a substrate?

Enzymatic assays often measure cleavage kinetics via spectrophotometry. For proteases, incubate the substrate with the enzyme and monitor beta-naphthylamide release at 405–410 nm. Include negative controls (e.g., enzyme inhibitors) and validate specificity using competitive substrates (e.g., Gly-Phe beta-naphthylamide analogs) .

Q. How is the purity of this compound verified in synthetic chemistry research?

Combine chromatographic (HPLC, >95% purity threshold) and spectroscopic methods (NMR, FT-IR). Replicates, system suitability tests, and spike-recovery experiments minimize analytical variability .

Q. What are the critical parameters for preparing this compound solutions for stability studies?

Use inert solvents (DMSO or ethanol) to prevent hydrolysis. Optimize concentration (≤10 mM to avoid aggregation), store at −20°C in amber vials, and validate stability via periodic HPLC analysis .

Q. What ethical considerations apply to studies involving this compound in animal models?

Secure institutional animal care committee approval. Design studies to minimize sample size, ensure humane endpoints, and adhere to ARRIVE guidelines for reporting .

Advanced Research Questions

Q. How can researchers optimize the synthesis or extraction of this compound using experimental design principles?

Apply Box-Behnken designs (BBD) to evaluate interactions between variables (e.g., temperature, solvent composition, reaction time). Post-optimization, validate models via ANOVA to identify significant factors (e.g., p < 0.05 for L-tryptophan concentration effects) .

Q. How should researchers address contradictions in data when identifying this compound derivatives via non-targeted analysis?

Use orthogonal methods (e.g., LC-MS/MS and NMR) to resolve ambiguities. For tentative identifications, compare fragmentation patterns with spectral libraries and apply confidence tiers (e.g., Level 2–3 per Metabolomics Standards Initiative) .

Q. What statistical approaches are appropriate for analyzing variable interactions in this compound experimental optimization?

Multivariate analysis (e.g., principal component analysis) and response surface methodology (RSM) model nonlinear relationships. Software like Design-Expert® or R packages (e.g., rsm) facilitate predictive modeling .

Q. What strategies mitigate identification errors in this compound metabolite studies using non-targeted methods?

Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Validate findings with isotopic pattern matching, retention time indexing, and synthetic standards where available .

Q. How do researchers validate the specificity of this compound in enzyme inhibition assays?

Conduct competitive inhibition assays with known inhibitors (e.g., E-64 for cysteine proteases). Use dose-response curves to calculate IC50 values and confirm non-competitive mechanisms via Lineweaver-Burk plots .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., HPLC vs. enzymatic assays) and statistical tests (e.g., Tukey’s HSD for pairwise comparisons) .

- Experimental Design : Prioritize factorial designs (e.g., Plackett-Burman) for screening variables before BBD optimization .

- Non-Targeted Workflows : Leverage open-source tools (e.g., XCMS Online, GNPS) for spectral processing and annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.